molecular formula C7H3F4NO3 B1396636 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene CAS No. 1404193-85-6

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene

Cat. No. B1396636
M. Wt: 225.1 g/mol
InChI Key: RBZBREVEJXOMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene (FNTB) is a synthetic compound that has recently been studied for its potential applications in scientific research. FNTB is a fluorinated nitrobenzene that has a wide range of properties and applications. FNTB can be used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a fluorescent dye for imaging. It has also been used as a probe for studying the structure and function of proteins, and as a tool for studying the effects of drugs on cells.

Scientific Research Applications

  • Nucleophilic Aromatic Substitution : A study highlighted the preparation of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene through various methods, including direct fluorination and fluorodenitration. The compound was then subjected to nucleophilic aromatic substitution, replacing the fluorine atom with different nucleophiles, leading to the synthesis of novel benzenes with distinct substitution patterns (Ajenjo et al., 2016).
  • Electrophilic Aromatic Substitution : The synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate was reported from various aromatic substrates, showcasing the compound's role in facilitating the electrophilic substitution of aromatic rings (Banks et al., 2003).

Analytical and Material Applications

The compound also finds applications in analytical chemistry and material science, contributing to the development of novel materials and analytical methods.

  • Analytical Chemistry : A new derivatization reagent for the determination of biogenic amines in wines was developed using 1-fluoro-2-nitro-3-(trifluoromethoxy)benzene. This reagent was used for precolumn derivatization of biogenic amines, demonstrating high purity and accuracy in the analytical process (Jastrzębska et al., 2016).
  • Material Science : The compound was used in synthesizing soluble fluoro-polyimides, exhibiting excellent thermal stability, low moisture absorption, and high hygrothermal stability. This highlights its significance in developing advanced materials with desirable properties (Xie et al., 2001).

properties

IUPAC Name

1-fluoro-2-nitro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO3/c8-4-2-1-3-5(6(4)12(13)14)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZBREVEJXOMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene
Reactant of Route 6
1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.